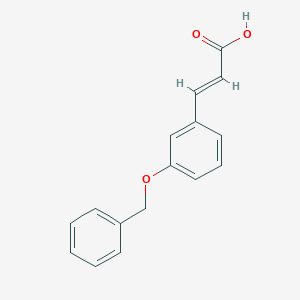

3-(3-(Benzyloxy)phenyl)acrylic acid

説明

3-(3-(Benzyloxy)phenyl)acrylic acid is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing pharmaceuticals and materials science. Its structure consists of a benzyloxy group attached to a phenyl group, which is further connected to an acrylic acid moiety. This structure makes it a versatile intermediate for various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 3-(3-(Benzyloxy)phenyl)acrylic acid, such as 3-(4-hydroxyphenyl)acrylic acid, involves the Knoevenagel condensation of hydroxy benzaldehyde with malonic acid under optimized conditions using 1,4-dioxane as a solvent and pyridine and piperidine as catalysts. This method improves yield and is more environmentally friendly compared to traditional methods (J. Shan, 2008).

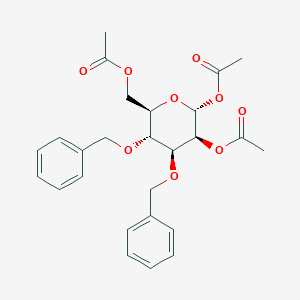

Molecular Structure Analysis

For compounds similar to 3-(3-(Benzyloxy)phenyl)acrylic acid, structural elucidation is achieved using techniques like Fourier transform infrared spectroscopy, multinuclear NMR (1H, 13C NMR), and GC-MS, along with X-ray crystallography to study small intermolecular and intramolecular interactions (M. Hussain et al., 2010).

Chemical Reactions and Properties

The reactivity of related compounds under various conditions has been explored, such as the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air, producing derivatives in high yields. This indicates a potential pathway for functionalizing compounds similar to 3-(3-(Benzyloxy)phenyl)acrylic acid (M. Miura et al., 1998).

Physical Properties Analysis

The physical properties, such as crystalline structure, of compounds related to 3-(3-(Benzyloxy)phenyl)acrylic acid have been analyzed, revealing that these compounds can exhibit diverse crystalline forms depending on the synthesis conditions and the presence of substituents, which affects their physical stability and solubility (M. Akkurt et al., 2007).

Chemical Properties Analysis

The study of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, which are structurally related to 3-(3-(Benzyloxy)phenyl)acrylic acid, showcases the design and synthesis of compounds with potential inhibitory activity against cyclooxygenases and lipoxygenases, highlighting the chemical reactivity and potential applications of such structures in developing therapeutic agents (Anne Moreau et al., 2006).

科学的研究の応用

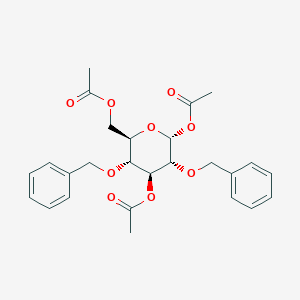

Versatile Building Blocks in Chemistry : Ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate, a compound related to 3-(3-(Benzyloxy)phenyl)acrylic acid, serves as a versatile gem-difluorination building block. It is useful for introducing difluoromethene subunits into new hydroxy esters, which have potential applications in various industries (Peng, Zhao, & Zhu, 2006).

Improved Synthesis Methods : Research on improved synthesis methods for related compounds, like 3-(4-hydroxyphenyl)acrylic acid, has resulted in more environmentally friendly processes with higher yields (Shan, 2008).

Liquid Crystalline Properties : Polymers containing substituted 2-phenyl-benzoxazole side-chain groups, synthesized from acrylic derivatives, exhibit liquid crystalline properties. This includes the creation of three smectic-type polymers (Centore et al., 1996).

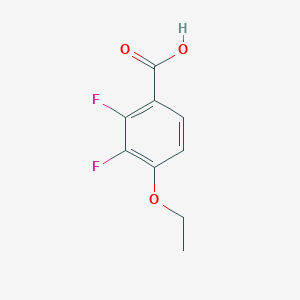

Antimicrobial Drug Potential : Fluoro-substituted phenyl acrylic acids show promise as antimicrobial drugs. Their weaker interactions and geometric properties may enhance hydrolysis and lipophilicity, key factors in drug design (Hussain et al., 2010).

Nonlinear Optical Material : The 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid molecule, another derivative, demonstrates potential as a nonlinear optical material due to its dipole moment, average polarizability, and first-order molecular hyperpolarizability (Fonkem et al., 2019).

Functional Polymers : Acrylates and methacrylates of certain benzotriazole derivatives have potential as functional polymers. These materials can have significant applications in various fields, including materials science and engineering (Li et al., 1984).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning"1. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.

特性

IUPAC Name |

(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMOWGZEBJKDCT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Benzyloxy)phenyl)acrylic acid | |

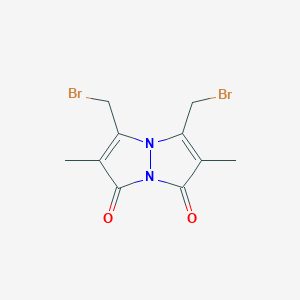

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。